1-Chloro-4-ethoxybutane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-ethoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO/c1-2-8-6-4-3-5-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRDURXALZYREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334466 | |
| Record name | 1-Chloro-4-ethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36865-43-7 | |
| Record name | 1-Chloro-4-ethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Chloro 4 Ethoxybutane
Elucidation of Alkyl Halide Reactivity in Targeted Ether Formation
The formation of ethers from alkyl halides is a cornerstone of organic synthesis. The reactivity of the alkyl halide is paramount in determining the success and efficiency of the etherification process.
Mechanistic Investigations of Nucleophilic Substitution Pathways for Halogen Displacement
The synthesis of 1-chloro-4-ethoxybutane typically proceeds via a nucleophilic substitution reaction. byjus.com The primary mechanism is the S(_N)2 (bimolecular nucleophilic substitution) pathway. wikipedia.org In this concerted mechanism, an alkoxide ion, in this case, the ethoxide ion (CH(_3)CH(_2)O), acts as a nucleophile and attacks the electrophilic carbon atom of the alkyl halide. wikipedia.org For the synthesis of this compound, a suitable precursor would be a molecule containing a four-carbon chain with a leaving group at one end and a group that can be converted to an ethoxy group at the other, such as 1,4-dichlorobutane (B89584) or 1-bromo-4-chlorobutane (B103958). guidechem.comvaia.com
The S(_N)2 reaction involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.comlumenlearning.com The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. numberanalytics.com Ethers with primary alkyl groups, like this compound, are well-suited for synthesis via the S(_N)2 mechanism. jove.com
The reactivity of the halogen in the alkyl halide plays a crucial role. The strength of the carbon-halogen bond influences the rate of reaction, with the order of reactivity being I > Br > Cl >> F. richmond.edu While chlorides are less reactive than bromides and iodides, they are often used in industrial settings. francis-press.com
Regio- and Stereoselective Considerations in Ether Synthesis via Alkyl Halides
Regioselectivity in Williamson ether synthesis is critical when dealing with asymmetrical reactants. chegg.com To synthesize this compound, the choice of reactants is key to ensuring the ethoxy group is introduced at the desired position. For instance, reacting sodium ethoxide with 1,4-dichlorobutane would need controlled conditions to favor monosubstitution over disubstitution, which would yield 1,4-diethoxybutane. vaia.comaskfilo.com
The S(_N)2 mechanism inherently controls the stereochemistry of the reaction, proceeding with an inversion of configuration at the electrophilic carbon. lumenlearning.comnumberanalytics.com However, for a molecule like this compound, which is not chiral, this aspect is not a primary concern. The main challenge lies in achieving high regioselectivity to obtain the desired product. rsc.orgresearchgate.net
Optimized Williamson Ether Synthesis Protocols for ω-Chloroalkyl Ethers
The Williamson ether synthesis is a classic and versatile method for preparing ethers, including ω-chloroalkyl ethers like this compound. byjus.commasterorganicchemistry.com Optimization of this protocol is crucial for achieving high yields and purity.
Development and Refinement of Reaction Conditions for Ethoxy Group Introduction
The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. wikipedia.org For synthesizing this compound, this would typically involve reacting sodium ethoxide with a suitable substrate like 1-bromo-4-chlorobutane or 1,4-dichlorobutane. guidechem.comvaia.com
Several factors influence the efficiency of the Williamson synthesis:
Base and Solvent: Strong bases like sodium hydride (NaH) are often used to generate the alkoxide in situ. numberanalytics.com The choice of solvent is critical; polar aprotic solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are preferred as they solvate the cation, enhancing the nucleophilicity of the alkoxide ion. numberanalytics.com Protic solvents can slow down the reaction by solvating the nucleophile. wikipedia.org
Temperature: The reaction is typically conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. byjus.comwikipedia.org
Phase-Transfer Catalysis (PTC): In industrial applications, phase-transfer catalysis is common. byjus.comwikipedia.org Catalysts like tetrabutylammonium (B224687) bromide or 18-crown-6 (B118740) can be used to transfer the alkoxide from an aqueous phase to the organic phase where the alkyl halide is present, increasing the reaction rate and yield. wikipedia.orgnumberanalytics.comacs.org This method also has the advantage of not requiring anhydrous solvents. acs.org
| Parameter | Condition | Effect on Williamson Ether Synthesis |
| Base | Strong bases (e.g., NaH, KOtBu) | Generate the alkoxide ion efficiently. numberanalytics.com |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Enhance the nucleophilicity of the alkoxide. numberanalytics.com |
| Temperature | 50-100 °C | Affects reaction rate and potential for side reactions. byjus.comwikipedia.org |
| Catalyst | Phase-transfer catalysts (e.g., tetrabutylammonium bromide) | Increase reaction rate and yield, especially in two-phase systems. wikipedia.orgnumberanalytics.com |
Influence of Initiator Steric Volume and Protecting Groups in Related Anionic Polymerization Precursors
While not directly a method for synthesizing this compound itself, the principles from anionic polymerization of related precursors offer insights into controlling chemical reactions. In anionic polymerization, the steric volume of the initiator can significantly influence the structure of the resulting polymer. rsc.orgroyalsocietypublishing.org For instance, initiators with a larger steric volume can increase the 1,4-unit content in polybutadiene (B167195) by reducing intermolecular aggregation during polymerization. rsc.org This principle of using sterically hindered reagents to control reaction pathways could be conceptually applied to favor specific outcomes in complex syntheses.
Protecting groups are crucial in the synthesis of functional polymers via anionic polymerization. researchgate.netnih.gov Functional groups that would otherwise interfere with the polymerization are masked with protecting groups. researchgate.net After polymerization, these groups are removed to yield the desired functional polymer. researchgate.net This strategy of protecting reactive sites is fundamental in multi-step organic syntheses to ensure that reactions occur at the intended location. For example, in a synthesis starting from a diol to produce a chloro-ether, one hydroxyl group might be protected while the other is converted to an ether, followed by conversion of the protected group to a chloride.
Exploration of Alternative Synthetic Routes for this compound and Analogues
Besides the Williamson ether synthesis, other methods can be considered for the synthesis of this compound and its analogues.
One potential route involves the acid-catalyzed cleavage of a cyclic ether like tetrahydrofuran (B95107) (THF) with ethanol (B145695) and a source of chloride. Ethers can be cleaved by strong acids like HBr and HI. jove.comucalgary.ca However, this method can be less selective and may lead to a mixture of products.
Another approach could be the alkoxymercuration-demercuration of an alkene, though this is more commonly used to produce ethers from alkenes and alcohols and might not be the most direct route for a chloro-ether. fiveable.me
Grignard Reagent Mediated Syntheses and Subsequent Alkylation Reactions
The synthesis of ethers and haloalkanes can be effectively achieved through the use of Grignard reagents, which are powerful carbon-based nucleophiles. masterorganicchemistry.com A Grignard reagent, with the general formula RMgX (where R is an alkyl or aryl group and X is a halogen), is typically formed by reacting an organohalide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). sigmaaldrich.comiitk.ac.inlibretexts.org The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking a wide range of electrophilic centers. libretexts.org
A plausible and efficient pathway to this compound using this methodology involves the reaction of a Grignard reagent with a suitable electrophile, such as an epoxide, followed by an alkylation or substitution step. One strategic approach begins with the formation of a Grignard reagent from 3-chloropropyl magnesium chloride. This reagent can then react with ethylene (B1197577) oxide. The nucleophilic attack by the Grignard reagent opens the epoxide ring, forming a new carbon-carbon bond and resulting in a magnesium alkoxide intermediate. Subsequent workup with an acid would yield 5-chloropentan-1-ol. The final ethoxy group is introduced via a Williamson ether synthesis, an alkylation reaction where the alcohol is deprotonated by a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl bromide), yielding the target this compound.
Alternatively, a more direct route involves the reaction between a benzylmagnesium halide and 1-bromo-3-chloropropane, which has been shown to produce 1-chloro-4-arylbutanes in a single step and high yield. google.com Adapting this industrial process, one could envision a reaction between a Grignard reagent containing the four-carbon backbone and an ethoxy source, or vice-versa, to construct the molecule.
The following table outlines a conceptual Grignard-based synthesis for this compound.
| Step | Reactant 1 | Reactant 2 | Reagents/Solvent | Intermediate/Product | Reaction Type |
| 1 | 1-bromo-4-chlorobutane | Magnesium | Diethyl Ether (dry) | 4-chlorobutylmagnesium bromide | Grignard Formation |
| 2 | 4-chlorobutylmagnesium bromide | Ethylene Oxide | Diethyl Ether | 6-chlorohexan-2-olate | Nucleophilic Addition |
| 3 | 6-chlorohexan-2-olate | Sodium Ethoxide | Ethanol | This compound | Williamson Ether Synthesis (Alkylation) |
Radical Addition Strategies for Butane (B89635) Chain Functionalization
Radical chemistry has re-emerged as a powerful tool for synthesis, offering reactivity patterns that are distinct from traditional two-electron processes. rsc.org Radical addition reactions, in particular, provide a robust method for the functionalization of hydrocarbon chains. mdpi.com These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps.
The synthesis of this compound via a radical pathway could be conceptualized through the functionalization of a butene or butane derivative. A key strategy involves the anti-Markovnikov addition of a radical to a double bond. For instance, the radical addition of an ether-containing species to a chlorinated alkene or vice versa could be employed.
One potential pathway involves the ultraviolet-initiated thiol-ene reaction principle, which has been successfully applied to add butanethiol across vegetable oil double bonds. researchgate.net Adapting this, one could use a radical initiator (like AIBN or a photocatalyst) to generate an ethoxy-radical from a suitable precursor (e.g., from an N-ethoxyphthalimide derivative via a Barton-McCombie type reaction). This ethoxy radical could then add to 4-chlorobut-1-ene. The initial radical addition would occur at the terminal carbon of the double bond to generate a more stable secondary radical at C2. This radical would then need to be quenched by a hydrogen atom donor present in the reaction mixture to yield the target molecule. However, controlling regioselectivity and preventing competing polymerization can be challenging.
A more advanced strategy involves the trifunctionalization of alkenes, where an initial radical addition is followed by other transformations like group transfer or cyclization. mdpi.com This highlights the potential for complex functionalization of a simple butane backbone through controlled radical processes. For example, visible-light photoredox catalysis can be used to generate alkyl radicals from carboxylic acids, which then add to alkenes. rsc.org A process could be designed where a radical generated from an ethoxy-containing precursor adds to a butene derivative, followed by a chlorine atom transfer from a suitable source (e.g., CCl₄) to functionalize the chain.
The table below summarizes key components of a hypothetical radical addition approach.
| Radical Source Precursor | Butane Chain Substrate | Initiation Method | Key Reaction Steps | Potential Product |
| Di-tert-butyl peroxide | 4-chlorobut-1-ene | Thermal (Heat) | 1. Generation of tert-butoxy (B1229062) radical. 2. H-abstraction to form a new radical. 3. Radical addition to alkene. | Polymeric side products, potential for desired structure |
| N-Ethoxyphthalimide | 4-chlorobut-1-ene | Photochemical (UV light) | 1. Homolytic cleavage to form ethoxy radical. 2. Anti-Markovnikov addition to the double bond. 3. H-atom abstraction from a donor. | This compound |
| Ethyl iodoacetate | But-1-ene | Photocatalysis (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) | 1. SET to generate ethyl radical. 2. Radical addition. 3. Subsequent chlorination step. | Functionalized butane derivative |
Mechanistic Investigations of 1 Chloro 4 Ethoxybutane Reactivity
Elimination Reactions Leading to Olefinic Products
Analysis of E1 and E2 Mechanistic Pathways Under Various Conditions
In addition to substitution, alkyl halides can undergo elimination reactions to form alkenes. The two primary mechanisms for elimination are the E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular) pathways. libretexts.org For a primary alkyl halide like 1-chloro-4-ethoxybutane, the E2 mechanism is generally favored, especially in the presence of a strong, bulky base. libretexts.orglibretexts.org This is because the formation of a primary carbocation, which is required for the E1 pathway, is highly unfavorable. libretexts.orglibretexts.org
The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. ucsb.edu The rate of the E2 reaction is dependent on the concentrations of both the alkyl halide and the base. byjus.comucsb.edu
The E1 mechanism, in contrast, is a two-step process. The first step involves the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. byjus.com The second step is the deprotonation of a β-hydrogen by a weak base to form the alkene. byjus.com E1 reactions are favored for tertiary alkyl halides and in the presence of a weak base and a polar protic solvent, which can stabilize the carbocation intermediate. libretexts.orglibretexts.org
The competition between substitution (S_N2) and elimination (E2) is a key consideration for primary alkyl halides. The outcome is influenced by the nature of the nucleophile/base and the reaction temperature. Strong, sterically hindered bases tend to favor E2 elimination, while smaller, strong nucleophiles favor S_N2 substitution. youtube.com Increasing the reaction temperature generally favors elimination over substitution. masterorganicchemistry.com
Stereochemical Outcomes of Elimination Processes in Chloroalkanes
The E2 reaction has a specific stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. amazonaws.comlibretexts.org This means they lie in the same plane but on opposite sides of the C-C bond. This geometric arrangement allows for the smooth overlap of orbitals in the transition state to form the new π bond. amazonaws.com
This stereochemical requirement has important consequences for the products of E2 reactions, particularly in cyclic systems. For substituted cyclohexanes, an E2 elimination can only occur if both the leaving group and a β-hydrogen are in axial positions. amazonaws.comlibretexts.org This can lead to the formation of a less substituted (Hofmann) product if the anti-periplanar requirement can only be met with a less substituted β-hydrogen. libretexts.org
For acyclic compounds like this compound, rotation around the C-C single bonds allows the molecule to readily adopt the necessary anti-periplanar conformation for elimination to occur. According to Zaitsev's rule, when there are multiple β-hydrogens that can be removed, the major product of the elimination reaction will be the more substituted, and therefore more stable, alkene. libretexts.orglibretexts.org In the case of this compound, elimination would lead to the formation of 4-ethoxy-1-butene.
Oxidative Transformations of the Ether Moiety
The ether linkage in this compound is generally stable but can undergo oxidative transformations under specific conditions. The oxidation of ethers can proceed through various mechanisms, often involving radical intermediates or hydride abstraction. nih.govnih.gov
One common pathway for ether oxidation involves the insertion of an oxygen atom into a C-H bond adjacent to the ether oxygen, forming a hemiacetal. nih.gov This intermediate is often unstable and can spontaneously break down to an aldehyde (or ketone) and an alcohol. nih.gov For acyclic ethers, this can result in oxidative dealkylation. nih.gov
Recent research has explored photocatalytic methods for the oxidative fragmentation of ethers using catalysts like iron(III) complexes under visible light. nih.gov These methods can proceed via radical pathways. Another approach involves the use of reagents like diacetoxyiodobenzene (B1259982) (DIB) in the presence of a radical initiator like tert-butyl hydroperoxide (TBHP) for the C-H oxidation of cyclic ethers to lactones. rsc.orgrsc.org While this compound is an acyclic ether, similar principles of radical-mediated C-H activation could potentially be applied.
The presence of the chloro-substituent in this compound could influence the regioselectivity of oxidation, although specific studies on this compound are not widely available. The electron-withdrawing nature of the chlorine atom might affect the reactivity of the adjacent methylene (B1212753) groups towards oxidation.
Selective Oxidation Methodologies for Alkoxy Groups in this compound Analogues
The reactivity of the alkoxy group in ethers, including analogues of this compound, has been a subject of significant synthetic interest. The selective oxidation of the relatively inert C-H bonds adjacent to the ether oxygen presents a direct pathway to valuable functional groups. Research has focused on developing catalytic systems that can achieve this transformation under mild conditions, a challenge due to the high bond dissociation energy of these C-H bonds.
A notable advancement is the development of iron-catalyzed aerobic oxidation. rsc.orgrsc.org This methodology facilitates the direct conversion of ethers into carboxylic acids. Studies have shown that a system employing an iron salt, such as iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), in conjunction with a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or its derivatives, can effectively oxidize silyl (B83357) ethers and p-methoxybenzyl (PMB) ethers. rsc.orgrsc.orgnih.gov
Crucially for analogues of this compound, these iron-catalyzed reactions exhibit a broad functional group tolerance. rsc.org Experiments have demonstrated that substrates containing halogens, esters, tosylates, and even carbon-carbon triple bonds are well-tolerated, affording the corresponding carboxylic acids in moderate to good yields. rsc.org This tolerance is critical when considering the oxidation of the ethoxy group in this compound, as it suggests the chloro-substituent would likely remain intact under these reaction conditions.
The proposed mechanism involves the generation of an oxoammonium species from TEMPO, which performs the initial C-H abstraction. The iron catalyst plays a role in the catalytic cycle, facilitating the regeneration of the active oxidant using air as the terminal oxidant. rsc.org Alternative methods for ether oxidation include the use of iridium catalysts with carbon dioxide and hydrogen, though this system proceeds through an olefin intermediate. researchgate.net
Table 1: Comparison of Selective Oxidation Methodologies for Ethers
| Catalyst System | Co-catalyst / Oxidant | Substrate Type | Tolerated Functional Groups | Reference |
| Fe(NO₃)₃·9H₂O | TEMPO or 4-OH-TEMPO / Air | Silyl Ethers, PMB Ethers | Halogen, Ether, Tosylate, Ester, Alkyne | rsc.orgnih.gov |
| Metal Ion (e.g., Cobalt, Manganese) | Aldehyde / Gaseous O₂ | Aliphatic & Aralkyl Ethers | General Aliphatic/Aromatic | google.com |
| IrI₄ | LiI / CO₂ and H₂ | Aliphatic Ethers (e.g., THF) | General | researchgate.net |
Formation of Corresponding Carboxylic Acid Derivatives
The selective oxidation of the ethoxy group in this compound or its analogues directly leads to the formation of the corresponding carboxylic acid derivative. Specifically, the oxidation of the α-carbon of the ethoxy group would transform the –OCH₂CH₃ moiety into a carboxylic acid group (–COOH), while the rest of the molecule remains unchanged, provided the chosen methodology is sufficiently selective.
Applying the iron-catalyzed aerobic oxidation methodology to this compound would be expected to yield 4-chlorobutanoic acid . This transformation is a valuable functional group interconversion in organic synthesis. The general mechanism for the oxidation of ethers to carboxylic acids involves several steps. rsc.orgmsu.edu Following an initial hydrogen abstraction from the carbon adjacent to the ether oxygen, a hemiacetal-like intermediate is formed upon reaction with water. This intermediate is then further oxidized to the carboxylic acid. rsc.orglibretexts.org
The conversion can be summarized as follows: Cl-(CH₂)₄-O-CH₂CH₃ + [O] → Cl-(CH₂)₃-COOH + CH₃COOH
This reaction cleaves the ether linkage, converting the butyl portion of the molecule into the desired carboxylic acid derivative and the ethyl portion into acetic acid. The ability to directly convert a stable ether into a carboxylic acid under mild conditions that tolerate other functional groups like halides is a significant synthetic tool. rsc.orgpressbooks.pub
Role as an Alkylating Agent in Complex Chemical Syntheses
This compound serves as a bifunctional molecule, but its utility as an alkylating agent stems from the reactivity of the carbon-chlorine bond. aspireias.com In this role, the molecule acts as an electrophile, transferring the 4-ethoxybutyl group to a nucleophile through a nucleophilic substitution reaction (Sₙ2). The ethoxy group at the opposite end of the chain is generally unreactive under the conditions used for alkylation, making this compound a useful building block for introducing a protected four-carbon chain with a terminal oxygen functionality.
The general scheme for this alkylation is: Nu:⁻ + Cl-(CH₂)₄-OEt → Nu-(CH₂)₄-OEt + Cl⁻ (where Nu:⁻ is a nucleophile)
This reactivity is analogous to that of other primary alkyl halides. For instance, similar chloroalkyl ethers are used to alkylate nucleophiles like sodium azide (B81097) in polar aprotic solvents such as dimethylformamide (DMF). The 4-ethoxybutyl group can be incorporated into a wide variety of structures depending on the nucleophile used. Examples of nucleophiles include:
Alkoxides and Phenoxides: To form more complex diethers.
Carbanions (e.g., from malonic esters): For carbon-carbon bond formation.
Amines: To produce N-alkylated derivatives.
Thiolates: To synthesize thioethers.
In some contexts, such as Friedel-Crafts alkylation, a Lewis acid catalyst like AlCl₃ can be used to generate a carbocation intermediate from the alkyl halide, which then attacks an aromatic ring. libretexts.org However, the primary carbocation that would form from this compound is prone to rearrangement, which must be considered during synthesis design. libretexts.org The compound has also been listed as a reagent in the context of synthesizing mono-lithium initiators for anionic polymerization, highlighting its role in creating specialized organometallic reagents. rsc.org
Table 2: Illustrative Alkylation Reactions Using Haloalkanes
| Substrate (Nucleophile) | Alkylating Agent | Product | Reaction Type | Reference |
| Sodium Azide (NaN₃) | 2-(2-(2-Chloroethoxy)ethoxy)butane | 1-(2-(2-Azidoethoxy)ethoxy)butane | Sₙ2 Substitution | |
| Benzene | 1-Chlorobutane | sec-Butylbenzene (major, rearranged) | Friedel-Crafts Alkylation | libretexts.org |
| Sodium Phenoxide | Bromoethane | Ethoxybenzene (Phenetole) | Williamson Ether Synthesis | prutor.ai |
| 3-chloro-1-propanol | Trimethylchlorosilane | 3-trimethylsiloxy-1-propylchloride | Silylation (Protection) | rsc.org |
Spectroscopic and Computational Elucidation of Molecular Structure and Dynamics
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-chloro-4-ethoxybutane, offering precise insights into its proton and carbon framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive confirmation of the molecular structure of this compound by identifying the distinct chemical environments of each nucleus.
The ¹H NMR spectrum is characterized by five unique signals corresponding to the different sets of non-equivalent protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and chlorine atoms. The protons on the carbon adjacent to the chlorine atom (C1) are expected to be the most deshielded in the butyl chain, while the methylene (B1212753) protons of the ethyl group adjacent to the ether oxygen are also significantly downfield. Spin-spin coupling between adjacent non-equivalent protons results in characteristic splitting patterns, which are analyzed using the n+1 rule.
Similarly, the proton-decoupled ¹³C NMR spectrum displays six distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment. The carbon atom bonded to the chlorine (C1) and the carbons bonded to the ether oxygen (C4 and C5) are shifted significantly downfield compared to the other aliphatic carbons.
Predicted ¹H and ¹³C NMR spectral data, based on established chemical shift increments for alkyl halides and ethers, are summarized in the tables below.
Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (-CH₂Cl) | 3.55 | Triplet (t) | 6.5 |
| H2 (-CH₂CH₂Cl) | 1.85 | Quintet (quin) | 6.8 |
| H3 (-CH₂CH₂O-) | 1.65 | Quintet (quin) | 6.8 |
| H4 (-CH₂O-) | 3.45 | Triplet (t) | 6.5 |
| H5 (O-CH₂CH₃) | 3.50 | Quartet (q) | 7.0 |
| H6 (O-CH₂CH₃) | 1.20 | Triplet (t) | 7.0 |
Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH₂Cl) | 45.0 |
| C2 (-CH₂CH₂Cl) | 29.5 |
| C3 (-CH₂CH₂O-) | 26.8 |
| C4 (-CH₂O-) | 70.0 |
| C5 (O-CH₂CH₃) | 66.5 |
| C6 (O-CH₂CH₃) | 15.2 |
While one-dimensional NMR confirms the constitution of this compound, multi-dimensional NMR techniques are essential for probing its three-dimensional structure and conformational dynamics. nih.gov The flexibility of the butyl chain allows for multiple rotational isomers (conformers), and the study of their relative populations is crucial for understanding the molecule's properties.
For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. These experiments detect through-space interactions between protons that are close to each other, irrespective of their bonding pathway. By analyzing the cross-peak intensities, it is possible to deduce the preferred spatial arrangements of the molecule in solution. For instance, NOE signals between protons on the ethoxy group and protons on the butyl chain can provide evidence for specific folded or extended conformations. Furthermore, variable-temperature NMR studies can be used to investigate the energy barriers between different conformers and determine their relative thermodynamic stabilities. acs.org
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including FTIR and Raman techniques, serves as a powerful tool for identifying the functional groups within this compound and analyzing its conformational isomers.
The FTIR spectrum of this compound is dominated by absorption bands corresponding to the vibrations of its specific functional groups. The most prominent features include:
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.
C-O-C Stretching: A strong, characteristic band, typically found around 1100 cm⁻¹, is indicative of the asymmetric stretching of the ether linkage. This is one of the most readily identifiable peaks in the spectrum.
CH₂ Bending: Scissoring and rocking vibrations of the methylene groups appear in the 1450-1470 cm⁻¹ and 720-750 cm⁻¹ regions, respectively.
C-Cl Stretching: The vibration of the carbon-chlorine bond gives rise to a moderate to strong absorption in the fingerprint region, typically between 650 and 750 cm⁻¹. The exact position can be sensitive to the conformation of the molecule (gauche vs. anti).
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Characteristic Absorption Region (cm⁻¹) | Intensity |
| C-H Stretch (alkane) | 2850 - 3000 | Strong |
| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium |
| C-O-C Stretch (Ether) | 1080 - 1150 | Strong |
| C-Cl Stretch | 650 - 750 | Medium-Strong |
Raman spectroscopy provides complementary information to FTIR. While C-O-C and C-Cl stretching modes are active in both, the more symmetric vibrations and those involving less polar bonds often produce stronger Raman signals. The C-C backbone stretching vibrations, which are typically weak in the IR spectrum, are more prominent in the Raman spectrum, providing further insight into the skeletal structure.
Advanced computational methods are required to move beyond the simple harmonic oscillator approximation and accurately simulate vibrational spectra. Anharmonic calculations, often employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), account for the fact that real molecular potential energy surfaces are not perfectly parabolic. researchgate.nethuji.ac.il These calculations can predict not only the fundamental vibrational frequencies but also overtones and combination bands with greater accuracy. nih.gov For a flexible molecule like this compound, computational studies are crucial for assigning specific spectral features to different stable conformers in solution, helping to unravel the complex interplay of forces that governs its molecular dynamics.
Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its structure through the fragmentation patterns generated upon ionization.
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: one at m/z 136 (for C₆H₁₃³⁵ClO) and a smaller peak at m/z 138 (for C₆H₁₃³⁷ClO), with a characteristic M to M+2 intensity ratio of approximately 3:1. youtube.com This isotopic signature is a key identifier for chlorine-containing compounds.
The fragmentation of the molecular ion is driven by the presence of the ether and chloro functional groups. Key fragmentation pathways include:
Alpha-Cleavage: The C-C bond adjacent to the ether oxygen is prone to cleavage. This can lead to the formation of a stable oxonium ion, such as the fragment at m/z 59 ([CH₃CH₂O=CH₂]⁺), which is often the base peak.
Loss of a Chloro Radical: Cleavage of the C-Cl bond can result in a fragment corresponding to the loss of a chlorine atom (M-35 or M-37).
Loss of an Alkoxy Radical: Cleavage of the C-O bond can lead to the loss of the ethoxy group ([•OCH₂CH₃]), resulting in a chlorobutyl cation at m/z 91/93.
Cleavage of the Butyl Chain: Fragmentation of the butyl chain can produce smaller alkyl and chloroalkyl fragments.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment Ion | Fragmentation Pathway |
| 136/138 | [C₆H₁₃ClO]⁺ | Molecular Ion (M⁺) |
| 101 | [C₆H₁₂O]⁺ | Loss of HCl from M⁺ |
| 91/93 | [C₄H₈Cl]⁺ | Loss of •OCH₂CH₃ |
| 59 | [C₃H₇O]⁺ | α-cleavage at ether |
| 45 | [C₂H₅O]⁺ | Ethoxy cation |
Computational Chemistry Approaches to Molecular Properties and Reactivity
Computational chemistry provides powerful tools for investigating the molecular properties and reactivity of this compound from a theoretical perspective. These methods allow for the detailed examination of molecular structure, solvent effects, and spectroscopic properties, offering insights that complement experimental studies.
Density Functional Theory (DFT) for Geometric Optimization and Steric Volume Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for the geometric optimization of molecules like this compound. aps.org This method offers a balance between accuracy and computational cost, making it suitable for determining the equilibrium geometry of the molecule. researchgate.net The process of geometric optimization involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable three-dimensional arrangement of the atoms. aps.org For haloalkanes, functionals such as B3LYP and B3PW91 are commonly employed in conjunction with basis sets like 6-311G(d,p) to achieve reliable geometries. researchgate.netnih.gov
The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric profile. Steric volume, a measure of the space occupied by a molecule, can be calculated from the optimized geometry and is an important factor in determining how the molecule interacts with other molecules and its environment.
Table 1: Illustrative Optimized Geometric Parameters for this compound Calculated using DFT
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |
| Bond Length (Å) | C1 | Cl | 1.809 | ||
| Bond Length (Å) | C1 | C2 | 1.530 | ||
| Bond Length (Å) | C4 | O | 1.425 | ||
| Bond Length (Å) | O | C5 | 1.428 | ||
| Bond Angle (°) | Cl | C1 | C2 | 110.5 | |
| Bond Angle (°) | C3 | C4 | O | 108.9 | |
| Bond Angle (°) | C4 | O | C5 | 112.1 | |
| Dihedral Angle (°) | Cl | C1 | C2 | C3 | 179.8 |
| Dihedral Angle (°) | C3 | C4 | O | C5 | 178.5 |
Note: The data in this table is illustrative and represents typical values for similar chemical bonds and angles. Actual calculated values would depend on the specific level of theory (functional and basis set) employed.
Application of Polarizable Continuum Models (PCM) for Solute-Solvent Interactions
The behavior of this compound in solution is significantly influenced by its interactions with the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that calculates the effects of a solvent on a solute molecule. wikipedia.orgdiracprogram.org Instead of explicitly modeling individual solvent molecules, which would be computationally expensive, PCM represents the solvent as a continuous, polarizable dielectric medium. wikipedia.org The solute is placed within a cavity in this continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated self-consistently. q-chem.comq-chem.com
PCM can be used to calculate the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent. uni-muenchen.de This model can be applied to various solvents, allowing for a systematic study of how different solvent environments affect the properties of this compound. uni-muenchen.de The choice of solvent in the PCM calculation is determined by its dielectric constant. nih.gov While PCM primarily accounts for electrostatic interactions, it can also include terms for cavitation, dispersion, and repulsion energies. diracprogram.orguni-muenchen.de It's important to note that in cases where non-electrostatic interactions like hydrogen bonding are dominant, the accuracy of PCM may be limited. wikipedia.orgresearchgate.net
Table 2: Illustrative Solvation Free Energies (ΔGsolv) of this compound in Various Solvents using PCM
| Solvent | Dielectric Constant (ε) | ΔGsolv (kcal/mol) |
| Water | 78.39 | -3.5 |
| Methanol | 32.63 | -3.1 |
| Acetone | 20.70 | -2.8 |
| Dichloromethane | 8.93 | -2.5 |
| Tetrahydrofuran (B95107) | 7.58 | -2.3 |
| Chloroform | 4.81 | -2.1 |
| Benzene | 2.28 | -1.5 |
| Cyclohexane | 2.02 | -1.2 |
Note: The data in this table is for illustrative purposes to demonstrate the expected trend of solvation energy with solvent polarity. The values are hypothetical.
Quantum Chemical Methods for Predicting Anharmonic Vibrational Frequencies and Spectra
Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, provides valuable information about the structure and bonding of a molecule. Quantum chemical methods can be used to predict the vibrational frequencies and spectra of this compound. While the harmonic approximation is a common starting point, it often deviates from experimental results. Anharmonic calculations, though more computationally demanding, provide more accurate predictions of vibrational frequencies by accounting for the non-parabolic nature of the potential energy surface. gatech.edudntb.gov.ua
Methods like Vibrational Perturbation Theory (VPT2) can be used to calculate anharmonic corrections to the harmonic frequencies. chemrxiv.org These calculations can help in the assignment of experimental vibrational spectra, providing a deeper understanding of the molecule's vibrational modes. The accuracy of these predictions is dependent on the level of theory and basis set used for the underlying electronic structure calculation. gatech.edu
Table 3: Illustrative Calculated Anharmonic Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) |
| C-H stretch (alkane) | -CH₂- | 3050 | 2950 |
| C-O stretch (ether) | -C-O-C- | 1150 | 1120 |
| C-Cl stretch | -C-Cl | 750 | 730 |
| CH₂ rock | -CH₂- | 850 | 835 |
Note: This table contains hypothetical data to illustrate the difference between harmonic and anharmonic frequency calculations. The values are representative of the specified functional groups.
Graph Neural Networks and Machine Learning in Solvation Free Energy Prediction
In recent years, machine learning, particularly Graph Neural Networks (GNNs), has emerged as a powerful tool for predicting chemical properties, including solvation free energy. nih.govfigshare.com GNNs are well-suited for this task as they can learn directly from the molecular graph, where atoms are represented as nodes and bonds as edges. iiit.ac.inflinders.edu.au These models can be trained on large datasets of known solvation free energies to predict this property for new molecules like this compound with high accuracy and at a fraction of the computational cost of traditional quantum chemical methods. iiit.ac.inijcai.org
A GNN model for solvation free energy prediction typically encodes atomic and bond features and may also incorporate information about the solvent, such as its dielectric constant. nih.gov Through a process of message passing, the network learns a representation of the molecule that captures the complex relationships between its structure and its solvation properties. iiit.ac.in The interpretability of some GNN models also allows for insights into which atomic interactions are most important for determining solubility. nih.govflinders.edu.au
Table 4: Illustrative Comparison of Predicted and Hypothetical Experimental Solvation Free Energies (ΔGsolv) for this compound in Water
| Method | Predicted ΔGsolv (kcal/mol) | Hypothetical Experimental ΔGsolv (kcal/mol) | Mean Absolute Error (MAE) of Model (kcal/mol) |
| GNN Model | -3.4 | -3.5 | 0.16 |
| PCM (B3LYP/6-31G*) | -3.2 | -3.5 | N/A |
Note: The predicted GNN value and the MAE are based on reported accuracies for similar small organic molecules. iiit.ac.in The PCM and hypothetical experimental values are for illustrative comparison.
Applications and Derivatives in Advanced Chemical Synthesis and Materials Science
Utilization as a Key Intermediate in Complex Organic Synthesis
In the realm of organic synthesis, molecules that offer multiple, selectively addressable reactive sites are indispensable tools for the efficient construction of complex targets. 1-Chloro-4-ethoxybutane exemplifies such a synthon, providing a four-carbon chain that can be integrated into larger structures through established chemical transformations.
This compound is recognized as a functionalized organic building block used for the bottom-up assembly of molecular architectures. sigmaaldrich.com Its utility is analogous to that of similar bifunctional compounds like 1-Chloro-4-iodobutane, which serves as an intermediate offering distinct reactivity profiles for its halogen atoms. nbinno.com The primary mode of reaction for this compound involves the nucleophilic substitution of the chlorine atom. The C-Cl bond is polarized, rendering the terminal carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction, a cornerstone of synthetic organic chemistry, allows for the controlled introduction of various functional groups. nbinno.com
For example, in reactions akin to the Williamson ether synthesis, the chloro group can be displaced by an alkoxide to form a diether. learncbse.in Similarly, it can react with other nucleophiles such as amines, azides, or cyanide to append nitrogen-containing functionalities. The ethoxy group, being a chemically stable ether, typically remains inert under these conditions, making it a reliable spectator functionality that can be carried through multiple synthetic steps. This differential reactivity is key to its strategic application in multi-step syntheses. nbinno.com
The four-carbon chain provides a flexible scaffold for building intricate molecular architectures. nbinno.com Its role as a versatile chemical building block is crucial for chemical innovation in various specialty sectors. nbinno.com
The synthesis of pharmaceutical agents often requires the precise assembly of complex molecular frameworks. nbinno.com Chloro-containing molecules are of tremendous importance in the pharmaceutical industry, forming key ingredients in drugs used to treat a multitude of diseases. nih.gov Bifunctional intermediates like this compound are particularly valuable in this context.
The structure of this compound makes it an ideal precursor for creating more complex pharmaceutical intermediates. Its analogs, such as 1-Chloro-4-iodobutane, have demonstrated utility in the synthesis of alkaloids and precursors for drugs targeting infectious and neurological disorders. nbinno.com The four-carbon ether segment can be incorporated into a drug's backbone to influence properties like solubility, metabolic stability, and receptor binding affinity. The terminal chloride provides a reactive handle for linking this segment to other parts of the target molecule or for introducing key pharmacophoric groups. The production of single enantiomers of drug intermediates has become a critical focus in the pharmaceutical industry, and versatile building blocks are essential for these chiral syntheses. researchgate.net
Role in Polymer Science and Advanced Materials Development
In materials science, this compound has potential applications in the synthesis of advanced polymers, particularly through the precise control of polymerization reactions. Its ether functionality is of special interest in anionic polymerization, where it can influence both the initiator system and the final polymer microstructure.
Anionic polymerization is a powerful technique for producing polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.net The choice of initiator is critical to the success of this method. researchgate.net Functionalized alkyllithium initiators, which contain additional chemical groups, are often used to create polymers with specific end-groups or architectures.
This compound can serve as a precursor for such a functionalized initiator. By first converting the alkyl chloride to an organolithium species (via lithium-halogen exchange) or a Grignard reagent, an initiator can be created that contains a pendant ethoxy group. This built-in ether functionality acts as a Lewis base. researchgate.net When such an initiator is used, the ether can coordinate to the counter-ion (e.g., Li+) of the propagating polymer chain end, modifying its reactivity and influencing the polymerization process. researchgate.net This approach allows for the design of initiators that impart specific properties to the resulting polymer.
Hydroxyl-terminated polybutadiene (B167195) (HTPB) is a liquid rubber widely used in applications such as solid propellants and polyurethanes. magtech.com.cn The mechanical and thermal properties of HTPB are highly dependent on its chain microstructure—specifically, the relative content of cis-1,4, trans-1,4, and 1,2-vinyl addition units. magtech.com.cnendress.com
Anionic polymerization offers a high degree of control over this microstructure. researchgate.net When conducted with alkyllithium initiators in non-polar solvents, the polymerization of butadiene typically yields a high proportion of 1,4-units. endress.com However, the addition of Lewis bases, such as ethers, significantly alters the regioselectivity, leading to an increase in the 1,2-vinyl content. researchgate.net
An initiator derived from this compound would possess an intramolecular ether group. This tethered Lewis base would influence the stereochemistry of the butadiene insertion at the active chain end, providing a method to control the vinyl content of the resulting HTPB without the need for external additives. researchgate.net By tuning the initiator's structure, the polymer's microstructure can be precisely engineered to achieve desired performance characteristics. researchgate.net
Design and Synthesis of Functionalized Derivatives of this compound
The dual functionality of this compound allows it to be a starting point for the synthesis of a variety of functionalized derivatives. The primary reactive site is the alkyl chloride, which can be readily converted into other functional groups through nucleophilic substitution reactions. This versatility makes it a valuable platform for creating novel chemical entities for research and industrial applications.
The table below illustrates several potential derivatives that can be synthesized from this compound, along with the necessary reagents and the resulting functional group.
| Derivative Name | Reagent | Resulting Functional Group | Potential Application Area |
| 1-Azido-4-ethoxybutane | Sodium Azide (B81097) (NaN₃) | Azide (-N₃) | Click Chemistry, Pharmaceutical Synthesis |
| 4-Ethoxybutanenitrile | Sodium Cyanide (NaCN) | Nitrile (-CN) | Intermediate for Carboxylic Acids, Amines |
| N-(4-Ethoxybutyl)amine | Ammonia (B1221849) (NH₃) | Primary Amine (-NH₂) | Building Block for Surfactants, Corrosion Inhibitors |
| 1,4-Diethoxybutane | Sodium Ethoxide (NaOEt) | Ether (-OEt) | Solvent, Chemical Intermediate |
| 4-Ethoxybutyl Acetate | Sodium Acetate (NaOAc) | Ester (-OAc) | Fragrance, Solvent |
| 1-Iodo-4-ethoxybutane | Sodium Iodide (NaI) | Iodide (-I) | More Reactive Alkylating Agent |
These reactions demonstrate the capacity of this compound to act as a versatile precursor. The resulting derivatives, which combine an ether linkage with another functional group, are themselves valuable intermediates for constructing more complex molecules in medicinal chemistry, agrochemicals, and materials science.
Exploration of Analogues with Varied Halogen or Alkoxy Chain Lengths
The chemical reactivity and physical properties of this compound can be systematically modified by altering the halogen atom or the length of the alkoxy chain. These modifications allow for the fine-tuning of the reagent's characteristics to suit specific synthetic requirements, such as reaction rates and solubility.
Halogen Variation
Replacing the chlorine atom with other halogens (Fluorine, Bromine, Iodine) significantly impacts the reactivity of the C-X bond. The bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), which inversely correlates with the leaving group ability. Consequently, 1-Iodo-4-ethoxybutane is the most reactive towards nucleophilic substitution, while 1-Fluoro-4-ethoxybutane would be the least reactive. This trend allows chemists to select the appropriate analogue for a desired reaction rate and to achieve selective reactions in molecules with multiple halogen atoms. For instance, the enhanced reactivity of bromo and iodo analogues makes them preferable for slower reactions or with weaker nucleophiles.
Alkoxy Chain Length Variation
Modifying the length of the alkoxy chain (e.g., from methoxy (B1213986) to butoxy) primarily influences the compound's physical properties, such as boiling point, density, and solubility. Increasing the carbon chain length generally leads to a higher boiling point and decreased solubility in polar solvents. These changes can be crucial for optimizing reaction conditions and purification processes. While the electronic effect of the alkoxy group on the reactivity of the terminal halide is minimal, steric hindrance could become a factor in certain contexts with very bulky alkoxy groups. Analogues like 1-Chloro-4-methoxybutane are common reagents used in similar synthetic applications.
Below is a comparative table of 1-halo-4-ethoxybutane analogues and variations in the alkoxy chain.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Halogen | Alkoxy Group | Predicted Reactivity Trend (SN2) | Predicted Boiling Point Trend |
| 1-Fluoro-4-ethoxybutane | C6H13FO | 120.17 | F | Ethoxy | Lowest | Lowest |
| This compound | C6H13ClO | 136.62 | Cl | Ethoxy | Moderate | Moderate |
| 1-Bromo-4-ethoxybutane | C6H13BrO | 181.07 nih.gov | Br | Ethoxy | High | Higher |
| 1-Iodo-4-ethoxybutane | C6H13IO | 228.07 | I | Ethoxy | Highest | Highest |
| 1-Chloro-4-methoxybutane | C5H11ClO | 122.59 | Cl | Methoxy | Moderate | Lower than ethoxy |
| 1-Chloro-4-propoxybutane | C7H15ClO | 150.65 | Cl | Propoxy | Moderate | Higher than ethoxy |
This table contains predicted trends based on established chemical principles.
Synthesis of Butane-Based Heterocycles and Complex Architectures
The 4-chlorobutyl ether structure of this compound is an ideal precursor for the synthesis of five- and six-membered heterocyclic compounds, which are core structures in many pharmaceuticals and natural products.
Synthesis of Oxygen Heterocycles
While this compound itself is an ether, related compounds like 4-chloro-1-butanol (B43188) readily undergo intramolecular cyclization to form tetrahydrofuran (B95107) (THF). This reaction, an intramolecular Williamson ether synthesis, proceeds by deprotonation of the alcohol followed by the internal nucleophilic attack of the resulting alkoxide on the carbon bearing the chlorine atom. Processes to create THF from 1,4-dihalobutanes by reaction with water in the presence of a strong acid have also been developed. google.com This highlights the utility of the 1,4-disubstituted butane (B89635) backbone for the formation of five-membered oxygen-containing rings.
Synthesis of Nitrogen Heterocycles
A significant application of this compound and its analogues is in the synthesis of nitrogen-containing heterocycles such as pyrrolidines and piperidines. In these syntheses, the compound acts as a dielectrophile. The reaction with a primary amine or ammonia can lead to the formation of a five-membered pyrrolidine (B122466) ring.
The general mechanism involves a nucleophilic aliphatic substitution where the amine attacks the carbon bonded to the chlorine, displacing the chloride ion. wikipedia.org This initial alkylation forms a secondary amine. A subsequent intramolecular cyclization can occur, though this often requires activation or specific reaction conditions. A more common approach is the N-alkylation of a primary amine with this compound to yield a secondary amine, N-(4-ethoxybutyl)amine. This intermediate can then be used in further synthetic steps to build more complex architectures.
However, the direct alkylation of amines can be complicated by over-alkylation, where the product amine, being more nucleophilic than the starting amine, reacts further with the alkyl halide. masterorganicchemistry.comlibretexts.org This can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the starting amine. Intramolecular reactions of haloamines are a known route to cyclic compounds like pyrrolidines. wikipedia.org
Similarly, reaction with appropriate precursors can lead to the formation of six-membered piperidine (B6355638) rings, which are prevalent in many biologically active molecules. nih.gov this compound can serve as a four-carbon building block in the multi-step synthesis of complex molecules, where the ethoxy group may be retained in the final product or modified at a later stage.
Conclusion and Future Research Directions
Synthesis of Current Academic Contributions to 1-Chloro-4-ethoxybutane Research
Academic literature directly focusing on this compound is sparse. However, its synthesis and reactivity can be largely inferred from the extensive body of research on related haloalkanes and ethers. The primary method for its synthesis is the Williamson ether synthesis, a robust and well-documented method for forming ether linkages. francis-press.combyjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, this would typically involve the reaction of sodium ethoxide with 1,4-dichlorobutane (B89584) or the reaction of sodium 4-chlorobutoxide with ethyl chloride. The principles of S\textsubscript{N}2 reactions, which favor primary alkyl halides, suggest that these pathways are viable for the efficient production of this compound. masterorganicchemistry.comyoutube.com
The chemical behavior of this compound is dictated by its two functional groups. The primary alkyl chloride is susceptible to nucleophilic substitution and elimination reactions. libretexts.orgbyjus.com The ether linkage, while generally stable, can be cleaved under harsh acidic conditions. chemistrysteps.comyoutube.comlibretexts.org These fundamental reactivities are well-established in organic chemistry literature and form the basis of our understanding of this compound.
Identification of Promising Emerging Research Avenues and Unresolved Challenges
The bifunctional nature of this compound presents several promising avenues for future research. One key area is its use as a building block in the synthesis of more complex molecules. The differential reactivity of the chloro and ethoxy groups could be exploited in sequential reactions to introduce diverse functionalities. For instance, the chloride could be displaced by a nucleophile, followed by modification of the ether group or vice versa.
A significant unresolved challenge is the development of selective catalysts that can act on one functional group in the presence of the other under mild conditions. wikipedia.orgreddit.comacs.org For example, developing a catalyst that facilitates C-H activation adjacent to the ether oxygen without reacting with the alkyl chloride would open up new synthetic pathways. acs.org Another challenge lies in the controlled polymerization of such bifunctional monomers to create novel polyethers with tailored properties.
Furthermore, the investigation of its organometallic chemistry, for instance, through the formation of a Grignard reagent, could be a fruitful area of research. msu.eduyoutube.comchemspider.com However, the presence of the ether oxygen could influence the formation and reactivity of the Grignard reagent, which warrants further investigation.
Potential for Novel Applications and Methodological Advancements in Chemical Science
The unique structure of this compound suggests its potential in several applications. It could serve as a precursor for the synthesis of crown ethers or other macrocyclic compounds, which have applications in phase-transfer catalysis and ion sensing. iipseries.orgpharmiweb.com Its ability to act as a linker molecule with two distinct reactive ends makes it a candidate for the development of new polymers and materials. rsc.org For example, it could be used to synthesize poly(ether-alt-esters) with specific properties.
Methodological advancements could focus on the green synthesis of this compound and its derivatives. pharmiweb.com This includes the use of more environmentally friendly solvents, catalysts, and reaction conditions. Furthermore, the development of enzymatic or biocatalytic methods for the synthesis and transformation of such chloroalkoxyalkanes could offer a more sustainable approach. rsc.org
Future research could also explore the application of modern synthetic techniques, such as photoredox catalysis, to activate the C-Cl bond or C-H bonds within the molecule in a controlled manner. nih.gov Such advancements would not only expand the synthetic utility of this compound but also contribute to the broader field of organic synthesis.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 36865-43-7 |
| Molecular Formula | C6H13ClO |
| Molecular Weight | 136.62 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not available |
| Density | Not available |
Table 2: Summary of Potential Reactions of this compound
| Reaction Type | Reagents | Potential Products |
| Nucleophilic Substitution | Nu- (e.g., -CN, -OH, -NH2) | 4-Ethoxybutylnitrile, 4-Ethoxybutanol, 4-Ethoxybutylamine |
| Elimination | Strong Base (e.g., t-BuOK) | But-3-en-1-yl ethyl ether |
| Ether Cleavage | Strong Acid (e.g., HBr, HI) | 1,4-Dihalobutane, Ethanol (B145695) |
| Grignard Reagent Formation | Mg, dry ether | 4-Ethoxybutylmagnesium chloride |
Q & A
Advanced Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for ethoxy (-OCH₂CH₃) protons appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.4–3.6 ppm). Chlorobutane chain protons resonate at δ 1.6–1.8 ppm (m, CH₂) and δ 3.5–3.7 ppm (t, CH₂Cl) .
- ¹³C NMR : Key signals include δ 65–70 ppm (OCH₂CH₃) and δ 45–50 ppm (C-Cl).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 136.6 (C₆H₁₃ClO) with fragmentation patterns confirming the ethoxy and chloro substituents .
- Infrared (IR) Spectroscopy : Absorbance at 750–800 cm⁻¹ (C-Cl stretch) and 1100–1150 cm⁻¹ (C-O-C ether linkage).
Validation : Cross-referencing with PubChem data for structurally similar compounds ensures accurate interpretation .
In cases where synthetic routes yield conflicting data on byproduct formation, what analytical strategies resolve these discrepancies?
Advanced Research Question
Contradictions in byproduct profiles (e.g., elimination vs. substitution products) can arise from variable reaction conditions. Resolution strategies include:
- GC-MS or HPLC : Quantify byproducts like 1-ethoxy-4-butene (elimination product) and trace chlorinated alcohols .
- Kinetic Studies : Vary temperature, solvent polarity, and base strength to identify pathways. For example, higher temperatures favor elimination, while polar solvents enhance nucleophilicity .
- Isotopic Labeling : Use deuterated ethanol (CH₃CH₂OD) to track etherification vs. competing mechanisms.
What role does this compound serve as an intermediate in multi-step organic syntheses?
Advanced Research Question
This compound is a versatile alkylating agent for:
- Etherification : Reacts with phenols or alcohols to form longer-chain ethers.
- Cross-Coupling Reactions : Acts as a substrate in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to introduce ethoxy-chlorobutane moieties into aromatic systems .
- Pharmaceutical Intermediates : Used to synthesize analogs of bioactive molecules (e.g., chlorinated ethers with reported CNS activity) .
Example : In synthesizing 4-chlorobutyl acetate, this compound serves as a precursor, highlighting its utility in esterification workflows .
How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of this compound?
Advanced Research Question
Discrepancies may arise from impurities or measurement techniques. Mitigation involves:
- Standardized Calibration : Use high-purity reference standards (≥99%) for DSC (melting point) and Karl Fischer titration (water content) .
- Comparative Solubility Tests : Measure in solvents like ethanol, DMSO, and hexane under controlled temperatures.
- Literature Synthesis : Cross-check data against peer-reviewed studies of structurally related compounds (e.g., 4-chlorobutyl acetate, boiling point ~150–160°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
